4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid
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Overview
Description
4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid is an organic compound with the molecular formula C7H8ClNO6 It is a derivative of butanoic acid, featuring a chloro group, a methoxy carbonyl group, and a methoxy imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid typically involves multiple steps. One common method includes the reaction of 4-chloro-3-oxobutanoic acid with methoxyamine hydrochloride under basic conditions to form the methoxy imino derivative. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the chloro and methoxy imino groups allows for selective binding to target molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic Acid
- 4-Methoxycarbonylphenylboronic acid
- [(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid
Uniqueness
4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
95759-10-7 |
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Molecular Formula |
C7H6ClNO6 |
Molecular Weight |
235.58 g/mol |
InChI |
InChI=1S/C7H6ClNO6/c1-14-7(6(12)13,15-3-2-10)4(11)5(8)9/h3,9H,1H3,(H,12,13) |
InChI Key |
PKOFQUWWEQKXAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C(=N)Cl)(C(=O)O)OC=C=O |
Origin of Product |
United States |
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